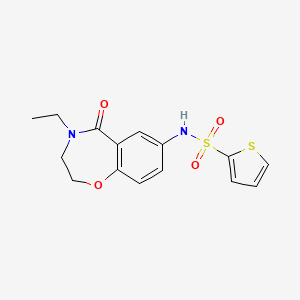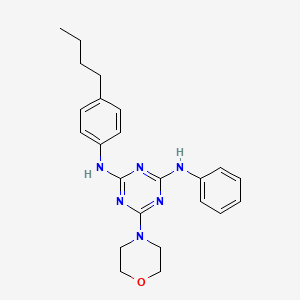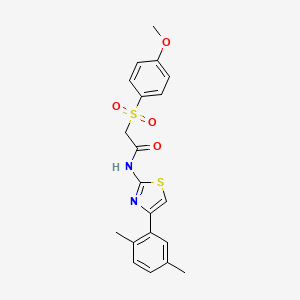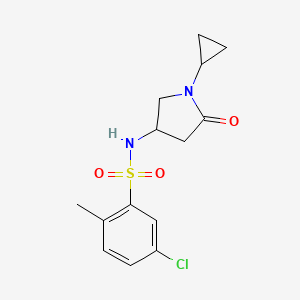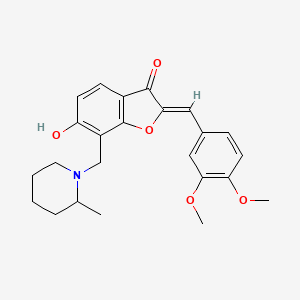![molecular formula C13H14O B2604372 Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one CAS No. 2445793-95-1](/img/structure/B2604372.png)
Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is a spirocyclic compound characterized by a unique structure where a cyclobutane ring is fused to a dihydronaphthalene moiety through a single spiro carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes with dihydronaphthalene derivatives under photochemical conditions . This reaction is often catalyzed by a polypyridyl iridium (III) catalyst and proceeds through a triplet excited state, resulting in the formation of the spirocyclic framework.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one often involves large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced photochemical setups can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic frameworks.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties
作用机制
The mechanism of action of spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
Spiro[2.3]hexane: Another spirocyclic compound with a smaller ring size.
Spiro[3.3]heptane: Features a seven-membered ring fused to a cyclopropane.
Spiro[4.4]nonane: Contains a nine-membered ring fused to a cyclobutane.
Uniqueness
Spiro[1,3-dihydronaphthalene-4,1’-cyclobutane]-2-one is unique due to its combination of a dihydronaphthalene moiety with a cyclobutane ring, providing a distinct three-dimensional structure that can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials .
属性
IUPAC Name |
spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMCJEFNTLMLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)CC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
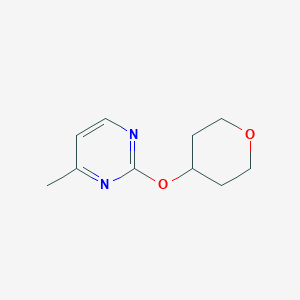
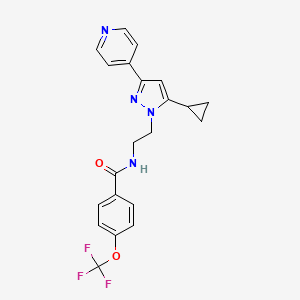
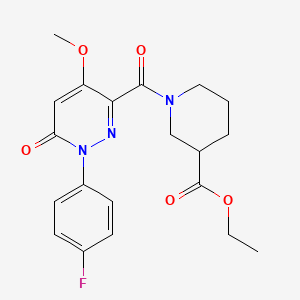
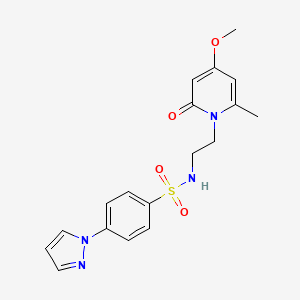
![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
![5-Fluoro-4-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2604302.png)

